6-((Ethylamino)methyl)pyridin-2(1H)-one
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Overview
Description
6-((Ethylamino)methyl)pyridin-2(1H)-one is an organic compound belonging to the class of pyridines This compound features a pyridinone core substituted with an ethylaminomethyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((Ethylamino)methyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-2(1H)-one as the core structure.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic solvent at a temperature range of 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to accelerate the Mannich reaction.
Purification: The product is typically purified through recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 6-((Ethylamino)methyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The ethylaminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
6-((Ethylamino)methyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((Ethylamino)methyl)pyridin-2(1H)-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Pyridin-2(1H)-one: The parent compound without the ethylaminomethyl substitution.
6-(Methylaminomethyl)pyridin-2(1H)-one: A similar compound with a methylaminomethyl group instead of an ethylaminomethyl group.
Comparison:
Structural Differences: The presence of the ethylaminomethyl group in 6-((Ethylamino)methyl)pyridin-2(1H)-one provides unique steric and electronic properties compared to its analogs.
Reactivity: The ethylaminomethyl group may influence the compound’s reactivity in chemical reactions, making it distinct from similar compounds.
Applications: The specific substitution pattern can affect the compound’s biological activity and suitability for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-(ethylaminomethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-9-6-7-4-3-5-8(11)10-7/h3-5,9H,2,6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNIEIXWTOHGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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